Gimatecan - 292620-90-7

Gimatecan

Catalog Number: EVT-7952658
CAS Number: 292620-90-7
Molecular Formula: C25H25N3O5
Molecular Weight: 447.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gimatecan is an orally available 7-t-butoxyiminomethyl-substituted lipophilic camptothecin derivative.
Gimatecan is an orally bioavailable, semi-synthetic lipophilic analogue of camptothecin, a quinoline alkaloid extracted from the Asian tree Camptotheca acuminate, with potential antineoplastic and antiangiogenic activities. Gimatecan binds to and inhibits the activity of topoisomerase I, stabilizing the cleavable complex of topoisomerase I-DNA, which inhibits the religation of single-stranded DNA breaks generated by topoisomerase I; lethal double-stranded DNA breaks occur when the topoisomerase I-DNA complex is encountered by the DNA replication machinery, DNA replication is disrupted, and the tumor cell undergoes apoptosis. Although the mechanism of its antiangiogenic activity has yet to be full elucidated, this agent may inhibit endothelial cell migration, tumor neovascularization, and the expression of proangiogenic basic fibroblast growth factor (bFGF).
Source

Gimatecan was synthesized and provided by Zhaoke Pharmaceutical Ltd in Hefei, China. Its synthesis aims to improve upon the limitations of existing camptothecin derivatives, particularly in terms of oral bioavailability and therapeutic efficacy .

Classification

Gimatecan falls under the category of anticancer agents and specifically belongs to the class of camptothecin derivatives. It is classified as a topoisomerase inhibitor, which is crucial for its mechanism of action against cancer cells .

Synthesis Analysis

Methods

The synthesis of gimatecan involves several steps that optimize its chemical properties for enhanced efficacy. The primary method used is a stereoselective process that allows for the formation of the desired compound with high purity and yield. A notable approach includes a three-component reaction catalyzed by copper, which facilitates the formation of the 7-[(E)-t-butyloxyiminomethyl]-camptothecin structure .

Technical Details

The synthesis typically requires:

  • Reagents: Camptothecin as a starting material, along with t-butoxyamine and various solvents (e.g., dimethylsulfoxide).
  • Conditions: Controlled temperature and pressure settings to ensure optimal reaction conditions.
  • Purification: Techniques such as chromatography are employed to isolate gimatecan from by-products and unreacted materials.
Molecular Structure Analysis

Structure

Gimatecan's molecular formula is C19H21N3O4C_{19}H_{21}N_{3}O_{4}, with a molecular weight of approximately 345.39 g/mol. The compound features a complex structure characterized by a camptothecin core modified with a t-butoxyiminomethyl group at the 7-position.

Data

  • CAS Number: 292618-32-7
  • Molecular Geometry: The compound exhibits a three-dimensional conformation that contributes to its biological activity by enabling effective binding to target enzymes .
Chemical Reactions Analysis

Reactions

Gimatecan undergoes various chemical reactions primarily related to its interactions with biological targets. The most significant reaction involves binding to DNA topoisomerase I, where it stabilizes the DNA-enzyme complex, preventing DNA relaxation and leading to double-strand breaks during replication.

Technical Details

The binding affinity and kinetics can be influenced by:

  • Concentration: Higher concentrations of gimatecan lead to increased inhibition of topoisomerase activity.
  • Environmental Conditions: Factors such as pH and ionic strength can affect the stability of the drug-enzyme complex.
Mechanism of Action

Process

Gimatecan exerts its antitumor effects primarily through the inhibition of DNA topoisomerase I. This inhibition results in:

  • Stabilization of the cleavable complex between topoisomerase I and DNA.
  • Induction of DNA damage responses, leading to cell cycle arrest and apoptosis in cancer cells.

Data

Studies have shown that treatment with gimatecan significantly increases markers associated with DNA damage, such as phosphorylated ATM (ataxia-telangiectasia mutated) and p53 proteins, indicating robust activation of DNA damage response pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Gimatecan is typically presented as a crystalline solid.
  • Solubility: It has enhanced aqueous solubility compared to traditional camptothecins, facilitating oral administration.

Chemical Properties

  • Stability: Gimatecan is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of functional groups allows for potential modifications that can enhance its therapeutic profile.

Relevant data indicates that gimatecan's solubility and stability contribute significantly to its effectiveness as an anticancer agent in clinical settings .

Applications

Gimatecan is primarily investigated for its applications in oncology. Its uses include:

Introduction to Gimatecan in the Context of Camptothecin Derivatives

Gimatecan (7-tert-butoxyiminomethylcamptothecin) represents a clinically advanced lipophilic camptothecin analogue designed to overcome limitations of earlier topoisomerase I inhibitors. As a B-ring-modified derivative, it retains the core pentacyclic scaffold of natural camptothecin (CPT) but incorporates strategic modifications at the C7 position that confer enhanced pharmacological properties. Classified as a third-generation camptothecin, gimatecan exhibits superior lactone stability, oral bioavailability, and cellular accumulation compared to water-soluble analogues like topotecan and irinotecan. The European Medicines Agency has granted gimatecan orphan drug designation for glioma treatment, reflecting its therapeutic potential in malignancies with limited treatment options [3] [7].

Historical Development of Camptothecin-Based Antineoplastic Agents

The camptothecin timeline represents a continuous medicinal chemistry effort to optimize natural product anticancer activity:

  • 1966: Isolation of CPT from Camptotheca acuminata bark, revealing potent antitumor activity but unacceptable toxicity and poor solubility [1] [5] [6].
  • 1985-1996: Development of semi-synthetic, water-soluble derivatives:
  • Topotecan: FDA-approved for ovarian and small cell lung cancer (1996)
  • Irinotecan: FDA-approved for colorectal cancer (1994), a prodrug requiring carboxylesterase-mediated activation to SN-38 [1] [4].
  • 1990s-2000s: Creation of lipophilic analogues addressing lactone instability:
  • Gimatecan (ST1481): 7-oxyiminomethyl derivative with oral bioavailability
  • Karenitecin (BNP1350): 7-silyl derivative
  • Belotecan: 7-ethylpiperazinomethylene derivative approved in Korea [3] [7] [4].
  • 2010s-Present: Advanced clinical evaluation of gimatecan in ovarian, glioblastoma, and pediatric cancers [7].
Table 1: Evolution of Key Camptothecin DerivativesGenerationRepresentative AgentsKey ModificationsAdministration Route
FirstNatural CPTNoneIV (limited use)
SecondTopotecan, IrinotecanBasic side chains at C9/C10IV
ThirdGimatecan, KarenitecanLipophilic groups at C7Oral

Rationale for Structural Modification: Limitations of Parent CPT Analogues

Early camptothecins faced three fundamental constraints that hampered clinical utility:

  • Lactone-Carboxylate Equilibrium:
  • The biologically active closed lactone E-ring reversibly hydrolyzes to an inactive carboxylate form at physiological pH (pH 7.4)
  • Human serum albumin (HSA) preferentially binds the carboxylate form, shifting equilibrium toward inactive species (>95% carboxylate at equilibrium) [1] [4] [6].
  • Efflux Pump Susceptibility:
  • ATP-binding cassette (ABC) transporters, particularly ABCG2/BCRP, mediate resistance to topotecan and SN-38 (irinotecan's active metabolite)
  • Cellular efflux reduces intracellular drug accumulation below therapeutic thresholds [3] [7].
  • Suboptimal Pharmacokinetics:
  • Short plasma half-lives (topotecan t½: 2-4 hours) necessitate frequent intravenous administration
  • Variable conversion of irinotecan to SN-38 due to polymorphic carboxylesterases [4] [7].

These limitations collectively reduced tumor drug exposure and compromised therapeutic indices in early analogues.

Gimatecan as a B-Ring Modified Camptothecin: Key Innovations and Design Principles

Gimatecan embodies structure-based optimization focused on C7 modification:

  • 7-Oxyiminomethyl Moiety: Incorporation of a tert-butoxyiminomethyl chain at position 7 creates steric hindrance that:
  • Shields the E-ring lactone from nucleophilic attack and hydrolysis
  • Enhances lipophilicity (logP >3.0) to promote cellular membrane diffusion [3] [7].
  • Stereoelectronic Effects: The electron-withdrawing imino group stabilizes the lactone carbonyl, maintaining >85% lactone form in plasma versus <50% for irinotecan [7].
  • Bypassing Efflux Transporters: Unlike topotecan, gimatecan is not a substrate for ABCG2/BCRP, retaining potency in multidrug-resistant models [3] [7].
Table 2: Comparative Properties of Clinical-Stage CamptothecinsParameterIrinotecanTopotecanGimatecan
Lactone Fraction in Plasma (%)30-4020-30>85
Primary Administration RouteIntravenousIntravenousOral
ABCG2 SubstrateYes (SN-38)YesNo
Plasma Half-Life (t½)6-12 hr (SN-38)2-4 hr77 ± 29.6 hr
Top1 Inhibition IC50 (nM)1800-3700*10-1004.9-39.6

*Values for active metabolite SN-38* [2] [3] [7]

Properties

CAS Number

292620-90-7

Product Name

Gimatecan

IUPAC Name

(19S)-19-ethyl-19-hydroxy-10-[(E)-(2-methylpropan-2-yl)oxyiminomethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

Molecular Formula

C25H25N3O5

Molecular Weight

447.5 g/mol

InChI

InChI=1S/C25H25N3O5/c1-5-25(31)18-10-20-21-16(12-28(20)22(29)17(18)13-32-23(25)30)15(11-26-33-24(2,3)4)14-8-6-7-9-19(14)27-21/h6-11,31H,5,12-13H2,1-4H3/b26-11+/t25-/m0/s1

InChI Key

UIVFUQKYVFCEKJ-OPTOVBNMSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NOC(C)(C)C)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NOC(C)(C)C)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)/C=N/OC(C)(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.